Lipophilicity Gap: ACD/LogP 6.51 for the 2-Hexyl Analog vs. ≤5.23 for All Reported 3-Alkoxy PDE2 Inhibitor Derivatives
The target compound possesses a predicted ACD/LogP of 6.51 and ACD/LogD (pH 7.4) of 5.96 . Among all 27 alkoxylated 6H-benzo[c]chromen-6-one and tetrahydrobenzo[c]chromen-6-one PDE2 inhibitor derivatives reported by Tang et al. (2021), the highest ClogP recorded was 5.23 (compound 4m) and the optimal range for brain penetration was 2.0–5.0 [1]. The 2-hexyl compound therefore exceeds the lipophilicity ceiling of the entire reported 3-alkoxy PDE2 series by ΔLogP ≥ +1.28, representing an approximately 19-fold increase in octanol-water partition coefficient beyond the most lipophilic 3-alkoxy comparator.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP/ClogP) |
|---|---|
| Target Compound Data | ACD/LogP = 6.51; ACD/LogD (pH 7.4) = 5.96 |
| Comparator Or Baseline | Compound 4m (3-alkoxy derivative): ClogP = 5.23; optimal ClogP range for the series: 2.0–5.0 [1] |
| Quantified Difference | ΔLogP ≥ +1.28 above the highest 3-alkoxy comparator; exceeds optimal BBB range upper bound by +1.51 log units |
| Conditions | Predicted values: ACD/Labs Percepta v14.0 for target; Discovery Studio ClogP for comparators |
Why This Matters
For procurement decisions in CNS-targeted discovery programs, the substantially higher lipophilicity of the 2-hexyl analog provides access to a physicochemical space unavailable with 3-alkoxy analogs, which may translate to enhanced passive membrane permeation but also requires evaluation of solubility and metabolic stability trade-offs.
- [1] Tang L, Jiang J, Song G, et al. Design, Synthesis, and Biological Evaluation of Novel Urolithins Derivatives as Potential Phosphodiesterase II Inhibitors. Scientific Reports. 2021;11:Article 03194-y. Table 2, Figure 3 (ClogP data for compounds 4a–4m). View Source
